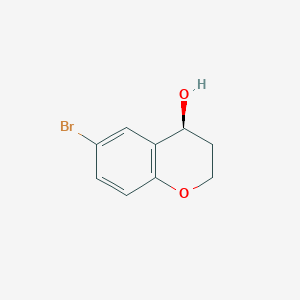
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol" is a derivative of the 2H-1-benzopyran class, which is a significant scaffold in medicinal chemistry due to its biological activities. The papers provided discuss various derivatives of 2H-1-benzopyran and their synthesis, molecular structure, and antihypertensive activities, which can provide insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of 2H-1-benzopyran derivatives typically involves the formation of the lactam ring and the introduction of various substituents that affect the compound's biological activity. For instance, the key compound in paper was synthesized using a cyclo amidic anion on an appropriate epoxide, with an alternative approach involving a cyclization step to the lactam. Similarly, the synthesis of other derivatives, as described in papers and , involves the introduction of substituted-carbonylamino groups, which were found to contribute to the antihypertensive activity of these compounds. These methods could potentially be adapted for the synthesis of "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol."
Molecular Structure Analysis
The molecular structure of 2H-1-benzopyran derivatives is crucial for their biological activity. For example, the compound in paper has a nearly coplanar fused-ring system, which is a common feature in this class of compounds. The orientation of substituents, such as the axial preference of 2-S substituents in 3,4-dihydro-2H-1-benzopyrans as reported in paper , can significantly influence the compound's properties. These structural insights are important for understanding the molecular conformation of "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol" and its potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of 2H-1-benzopyran derivatives is influenced by the substituents present on the core structure. The papers do not provide specific reactions for the compound "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol," but they do discuss the synthesis and transformations of related compounds. For instance, the introduction of bromo and acyl derivatives, as mentioned in paper , suggests that halogenation and acylation are possible reactions for these compounds. These reactions could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-1-benzopyran derivatives are determined by their molecular structure and substituents. The papers provided do not directly discuss the properties of "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol," but they do mention the estimation of pharmacokinetic properties through computer simulation for similar compounds . Additionally, the antihypertensive activity and the effects on potassium ion efflux in the rabbit mesenteric artery for related compounds suggest that "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol" may also possess similar biological properties, which could be explored through experimental studies.
科学的研究の応用
Pharmacological Activity on Smooth Muscle
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol has been studied for its pharmacological effects on smooth muscle tissues. Research involving hybrid compounds with this structure revealed significant myorelaxant activity on rat uterine smooth muscle, while not markedly affecting insulin secretion or vascular myogenic activity. This suggests a potential selective application towards uterine smooth muscle relaxation (Khelili et al., 2012).
Antihypertensive Properties
The antihypertensive properties of compounds related to (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol have been extensively studied. These compounds have shown marked vasodilator and antihypertensive activities, suggesting their use in the treatment of hypertension. The synthetic pathway to these compounds involves the conversion of 2H-1-benzopyrans to bromohydrins, followed by further chemical transformations (Sun Hong, 1997).
Selective Coronary Vasodilatory Activity
Certain derivatives of 3,4-dihydro-2H-1-benzopyran-3-ol have been synthesized for their selective effect on coronary blood flow, suggesting a potential application in cardiovascular therapies. These compounds, modified at various positions in the benzopyran ring, exhibit potent and selective coronary vasodilatory activities without significant hypotensive or tachycardiac effects (Cho et al., 1996).
Bioevaluation in Fungal Derivatives
A mangrove endophytic fungus produced benzopyran derivatives, including compounds structurally related to (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol. These compounds were evaluated for antibacterial activities, demonstrating their potential in developing new antibacterial agents (Yang et al., 2020).
Role in Hetero-Diels-Alder Reactions
Research into the reactivity of halogenated 2H-1-benzopyrans towards different organometallic compounds has shed light on their potential application in synthetic chemistry. This involves exploring the preparation and subsequent reactions of these compounds to create a variety of structurally diverse molecules (Gonzez et al., 1994).
特性
IUPAC Name |
(4S)-6-bromo-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCSGZQJXSWGV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)
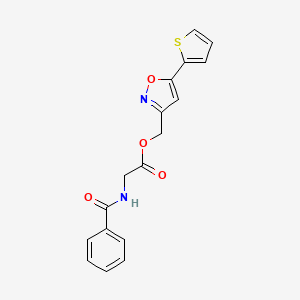
![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011321.png)
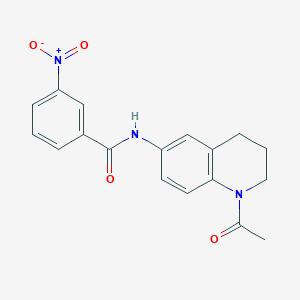
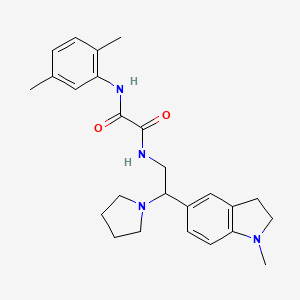
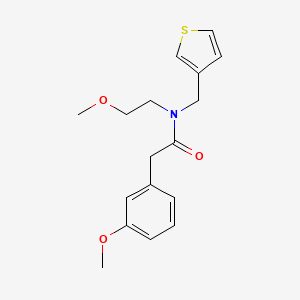
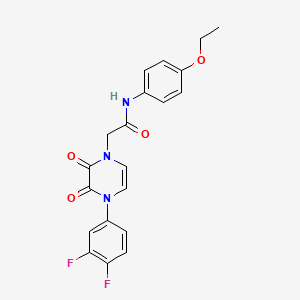
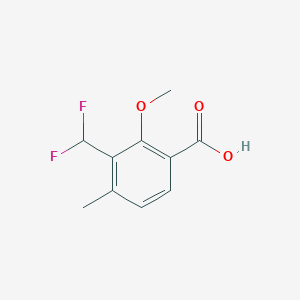
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)
![4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid](/img/structure/B3011330.png)
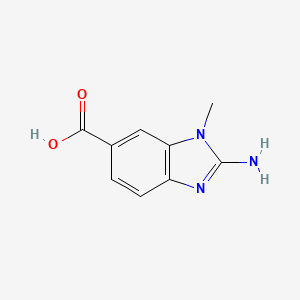
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)
